molecular formula C11H16N4OS B11250271 5-propyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

5-propyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11250271
M. Wt: 252.34 g/mol
InChI Key: LHGLGAVTHMJMAI-UHFFFAOYSA-N
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Description

5-Propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological and pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

IUPAC Name

5-propyl-3-propylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C11H16N4OS/c1-3-5-8-7-9(16)12-10-13-14-11(15(8)10)17-6-4-2/h7H,3-6H2,1-2H3,(H,12,13,16)

InChI Key

LHGLGAVTHMJMAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the reaction of norbornene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under thermal retro Diels-Alder (RDA) conditions . The reaction proceeds regioselectively to form the desired triazolopyrimidinone derivatives. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

    Cyclization: The triazolopyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other triazolopyrimidines. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

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